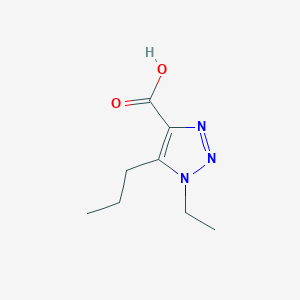

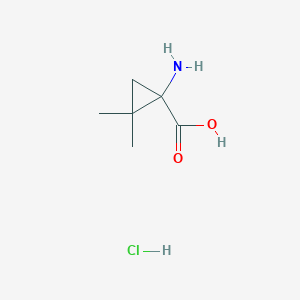

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole-4-carboxylic acid . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

A set of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles was obtained in high yields from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . Synthesized 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole-4-carboxylic acid, a parent compound of this compound, include a density of 1.7±0.1 g/cm3, boiling point of 446.2±18.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and enthalpy of vaporization of 74.2±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds : This compound has been used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition has been developed for this purpose, showcasing the compound's utility in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Efficient Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates : Research indicates that this compound is an important building block in organic synthesis, facilitating the synthesis of various substituted triazoles (Khomenko et al., 2016).

Antimicrobial Activity of Substituted 1,2,3-Triazoles : This compound has been used to synthesize derivatives with significant antimicrobial activity. The synthesis process involves reactions with various compounds, leading to a variety of triazole derivatives with potential medical applications (Holla et al., 2005).

Lanthanide Metal–Organic Frameworks : The compound has been involved in the synthesis of novel lanthanide metal–organic frameworks. These frameworks are used for luminescence sensing of metal ions and nitroaromatic compounds, demonstrating its potential in chemical sensing applications (Wang et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Triazole compounds have been known to exhibit a broad range of biological activities . For instance, some 1H-1,2,3-triazole analogs have shown inhibitory potential against the carbonic anhydrase-II enzyme .

Mode of Action

It’s known that triazole compounds can exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

It’s known that inhibitors of the carbonic anhydrase-ii enzyme can affect various physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

The inhibition of the carbonic anhydrase-ii enzyme can lead to a decrease in the rate of carbon dioxide conversion and proton transport, affecting various physiological processes .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .

Propiedades

IUPAC Name |

1-ethyl-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-6-7(8(12)13)9-10-11(6)4-2/h3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHHQEFJKHHCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)

![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)